molecular formula C16H21NO3 B2434490 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1421480-79-6

8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2434490
CAS No.: 1421480-79-6
M. Wt: 275.348
InChI Key: NRUFSECOSHFLEK-UHFFFAOYSA-N
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Description

8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its intended use or application. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the isopropoxyphenyl group. Common reagents used in the synthesis include various organometallic reagents, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isopropoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar phenyl group.

    4-Iodobenzoic acid: Another compound with a substituted phenyl group.

Uniqueness

What sets 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane apart is its unique bicyclic structure, which imparts specific stereochemical properties and biological activities that are not observed in simpler phenyl-substituted compounds.

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)20-15-7-3-12(4-8-15)16(18)17-13-5-6-14(17)10-19-9-13/h3-4,7-8,11,13-14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFSECOSHFLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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